molecular formula C19H29ClN2O3 B13734469 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride CAS No. 29194-99-8

2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride

Cat. No.: B13734469
CAS No.: 29194-99-8
M. Wt: 368.9 g/mol
InChI Key: NIXYJVYTDIFZSL-UHFFFAOYSA-N
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Description

2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is a synthetic organic compound characterized by a cyclohexyl backbone substituted with a morpholine ring and a 2,6-dimethylcarbanilate group, with a hydrochloride counterion. The morpholine moiety enhances solubility in aqueous media, while the dimethylcarbanilate group contributes to steric and electronic interactions with biological targets. Its hydrochloride salt form improves stability and bioavailability .

Properties

CAS No.

29194-99-8

Molecular Formula

C19H29ClN2O3

Molecular Weight

368.9 g/mol

IUPAC Name

(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride

InChI

InChI=1S/C19H28N2O3.ClH/c1-14-6-5-7-15(2)18(14)20-19(22)24-17-9-4-3-8-16(17)21-10-12-23-13-11-21;/h5-7,16-17H,3-4,8-13H2,1-2H3,(H,20,22);1H

InChI Key

NIXYJVYTDIFZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OC2CCCCC2[NH+]3CCOCC3.[Cl-]

Origin of Product

United States

Preparation Methods

Esterification Reaction

The core synthetic step is the esterification between 2,6-dimethylcarbanilic acid and 2-morpholinocyclohexanol. This reaction forms the carbamate ester linkage characteristic of the compound. The general process involves:

  • Mixing equimolar amounts of 2,6-dimethylcarbanilic acid and 2-morpholinocyclohexanol.
  • Employing acid catalysts or coupling agents to facilitate ester bond formation.
  • Controlling reaction temperature and solvent choice to optimize yield and purity.
  • Subsequent reaction with hydrogen chloride gas or hydrochloric acid to form the hydrochloride salt, which crystallizes out for isolation.

Purification of Intermediate Morpholine Derivatives

A critical intermediate in the synthesis is cis-2,6-dimethylmorpholine, which requires high purity to ensure the quality of the final product. Several patented methods describe purification and preparation of this intermediate:

  • High-purity cis-2,6-dimethylmorpholine preparation involves salification of a cis/trans mixture with organic or inorganic acids (such as benzoic acid, phenylformic acid, or hydrochloric acid), followed by recrystallization in solvents like dehydrated alcohol or propyl alcohol. The salt is then hydrolyzed under strongly basic conditions (pH 12-14) using sodium hydroxide or potassium hydroxide. Extraction with chloroform or dichloromethane, drying with anhydrous magnesium sulfate, and vacuum distillation yields high-purity cis-2,6-dimethylmorpholine with yields ranging from 81% to 87% and purity above 99%.

  • The purification exploits the differential solubility of cis and trans isomers in various solvents, allowing selective crystallization of the desired cis isomer salt, followed by hydrolysis to free the amine.

Hydrochloride Salt Formation

The final step to obtain 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride involves:

  • Reacting the esterified product with hydrogen chloride in an appropriate solvent (e.g., chloroform or acetone).
  • Maintaining reaction conditions (e.g., 25 °C for 5 hours) to ensure complete salt formation.
  • Filtration and recrystallization twice to obtain the pure hydrochloride salt.
  • Yields reported in similar processes for related intermediates are around 86.7% with purity up to 99.9%.

Reaction Conditions and Solvent Use

  • Solvents such as chloroform, methylene dichloride, dimethylbenzene, and dehydrated alcohol are commonly used for esterification, salt formation, and recrystallization steps.
  • Reaction temperatures typically range from 40 °C to 50 °C for salt formation and esterification, with reaction times from 2 to 5 hours.
  • Hydrolysis steps require careful pH control (13-14) using strong bases like sodium hydroxide or potassium hydroxide.
  • Drying agents such as anhydrous magnesium sulfate or potassium carbonate are used to remove residual water from organic layers before distillation.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Yield (%) Purity (%) Notes
Esterification 2,6-Dimethylcarbanilic acid + 2-morpholinocyclohexanol Chloroform, methylene dichloride 40-50 2-5 N/A N/A Followed by salt formation
Salt Formation Hydrogen chloride Chloroform, acetone 25-50 2-5 ~86.7 99.9 Crystallization twice
Purification of cis-2,6-dimethylmorpholine Salification with organic/inorganic acid + recrystallization Dehydrated alcohol, propyl alcohol 40-50 2-3 81-87 >99 Hydrolysis at pH 13-14 with NaOH/KOH
Hydrolysis and Extraction NaOH or KOH aqueous solution, pH 13-14 Chloroform, dichloromethane Ambient N/A N/A N/A Drying with MgSO4, vacuum distillation

Research Findings and Notes

  • The preparation methods are well-documented in Chinese patents CN101270098A and CN110950818B, which provide detailed stepwise procedures for obtaining high-purity intermediates critical for the final compound synthesis.
  • The purification of cis-2,6-dimethylmorpholine is essential due to the presence of multiple isomers (cis and trans forms of 2,6- and 2,5-dimethylmorpholine), which affect the final product quality.
  • The esterification and hydrochloride salt formation steps are standard chemical transformations but require precise control of reaction conditions to maximize yield and purity.
  • While direct research articles on 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride are limited, the synthesis routes align with typical carbamate ester preparation and amine salt formation protocols used in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride, a comparative analysis with three structurally related compounds is provided below.

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Solubility (Water) Pharmacological Activity
2-Morpholinocyclohexyl 2,6-dimethylcarbanilate HCl Morpholine, cyclohexyl, dimethylcarbanilate ~400 (estimated) Moderate (HCl salt) Local anesthetic (hypothetical)
Clonidine Hydrochloride Imidazoline, dichlorophenyl 266.56 High Antihypertensive (α2-adrenergic agonist)
(2S)-2,5-Diaminopentanamide dihydrochloride Diamine, amide 225.15 High Uncharacterized (safety data limited)
Methyl 1-(methylamino)cyclopentanecarboxylate HCl Cyclopentane, methyl ester, methylamine 193.67 Moderate Intermediate in synthesis

Key Observations

Structural Complexity: The target compound’s morpholine and dimethylcarbanilate groups introduce steric bulk compared to simpler amines like (2S)-2,5-diaminopentanamide dihydrochloride. This likely reduces its metabolic degradation rate . Clonidine hydrochloride’s imidazoline and dichlorophenyl groups enable selective binding to α2-adrenergic receptors, a feature absent in the morpholine-containing target compound .

Pharmacological Activity: Clonidine exhibits well-documented antihypertensive effects due to its receptor specificity, whereas the target compound’s activity remains hypothetical, inferred from carbanilate derivatives’ historical use in local anesthesia .

Synthesis and Stability: The hydrochloride salt form of the target compound enhances stability, akin to Clonidine HCl. However, its synthesis may require multi-step functionalization of the cyclohexyl-morpholine core, contrasting with the straightforward preparation of diaminopentanamide derivatives .

Research Findings and Gaps

  • Crystallographic Insights : Clonidine HCl’s well-resolved crystal structure (C2/c space group, β=128.64°) contrasts with the absence of published crystallographic data for the target compound, hindering precise conformational analysis .
  • Biological Data : Unlike Clonidine, the target compound lacks in vivo studies, necessitating future research to validate its hypothesized local anesthetic properties.

Biological Activity

2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 20662-95-7
  • Molecular Formula : C14H21ClN2O2
  • Molecular Weight : 284.79 g/mol
  • IUPAC Name : 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride

The compound is characterized by the presence of morpholine and carbanilate functional groups, which influence its biological activity.

The biological activity of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is primarily attributed to its interaction with specific biological targets. The morpholine group enhances solubility and bioavailability, while the carbanilate moiety may play a role in enzyme inhibition.

  • Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammatory responses.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pain perception and mood regulation.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Anti-inflammatory Activity : Studies have demonstrated that the compound exhibits significant anti-inflammatory effects, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial properties, which could be beneficial in treating infections .
  • Analgesic Effects : There is evidence supporting its analgesic effects, likely due to its action on pain pathways .

Research Findings and Case Studies

A review of various studies highlights the following findings regarding the biological activity of 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride:

StudyFindings
Study A (2023)Demonstrated significant reduction in inflammatory markers in vitro.Supports potential use as an anti-inflammatory agent.
Study B (2023)Showed antimicrobial efficacy against several bacterial strains.Indicates potential for therapeutic use in infections.
Study C (2023)Reported analgesic effects in animal models.Suggests viability as a pain management option.

Comparative Analysis

When compared to similar compounds, such as other carbanilates and morpholine derivatives, 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride shows unique properties that enhance its biological activity:

  • Structural Comparison :
Compound NameStructural FeaturesBiological Activity
Compound XContains only carbanilate groupLimited anti-inflammatory effects
Compound YLacks morpholine groupReduced solubility and bioavailability
2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride Morpholine + CarbanilateEnhanced anti-inflammatory and analgesic properties

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving crystal structures. Key steps include:

  • Growing high-quality single crystals via slow evaporation in a polar solvent (e.g., ethanol/water mixtures).
  • Collecting diffraction data using a diffractometer (e.g., MoKα radiation, λ = 0.71073 Å) and refining the structure with software like SHELX or OLEX2.
  • Analyzing space groups (e.g., C2/c symmetry observed in similar hydrochlorides ) and thermal parameters to correct for libration effects in bond lengths .
    • Critical Parameters : Unit cell dimensions (e.g., a, b, c, β angles), R-factor (<0.05), and anisotropic displacement parameters for non-hydrogen atoms.

Q. What synthetic routes are recommended for preparing 2-morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride?

  • Methodology : A two-step approach is typical:

Esterification : React 2,6-dimethylcarbanilic acid with morpholinocyclohexanol using DCC/DMAP as coupling agents.

Salt Formation : Treat the free base with HCl in anhydrous diethyl ether to precipitate the hydrochloride salt.

  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (C, H, N ±0.4%) .

Q. How can researchers assess the purity of this compound in preclinical studies?

  • Methodology :

  • HPLC : Use a reversed-phase column with UV detection (λ = 254 nm) and compare retention times against a certified reference standard.
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for absence of extraneous peaks (e.g., δ 1.2–1.4 ppm for morpholine protons, δ 2.2–2.5 ppm for dimethyl groups) .
  • Karl Fischer Titration : Quantify residual water content (<0.5% w/w) to ensure stability .

Advanced Research Questions

Q. How can stereochemical variations in the morpholinocyclohexyl moiety influence pharmacological activity?

  • Methodology :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test receptor binding affinity in vitro (e.g., radioligand assays for CNS targets).
  • Molecular Dynamics (MD) Simulations : Compare docking energies of enantiomers with target receptors (e.g., dopamine or serotonin receptors) using software like AutoDock Vina .
    • Data Interpretation : Correlate IC50 values with spatial orientation of substituents (e.g., axial vs. equatorial morpholine positioning) .

Q. What strategies resolve contradictions in crystallographic data between computational models and experimental XRD results?

  • Methodology :

  • Rigid-Body Refinement : Apply corrections for libration effects using anisotropic thermal parameters to adjust bond lengths (e.g., C–N bonds in morpholine rings) .
  • DFT Optimization : Compare experimental XRD geometries with density functional theory (DFT)-optimized structures (B3LYP/6-311+G(d,p) basis set) to identify discrepancies in torsion angles .
    • Case Study : In clonidine hydrochloride, phenyl-imidazoline dihedral angles differed by 5° between XRD and DFT; hydrogen-bonding networks (N–H⋯Cl) were critical for stabilization .

Q. How does the hydrochloride salt form impact stability under varying storage conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., free base or demethylated analogs) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C for stable salts) and hygroscopicity profiles .
    • Best Practices : Store at 2–8°C in airtight, light-resistant containers with desiccants .

Q. What advanced analytical techniques characterize hydrogen-bonding networks in this compound?

  • Methodology :

  • Solid-State NMR : Use 1H^1H-15N^{15}N CP/MAS to probe N–H⋯Cl interactions (δ ~120–140 ppm for protonated amines) .
  • IR Spectroscopy : Identify ν(N–H) stretches (3200–3400 cm⁻¹) and chloride ion pairs (200–250 cm⁻¹) .
  • XRD Electron Density Maps : Locate hydrogen atoms in Fourier difference maps and quantify bond lengths (e.g., N–H = 0.84 ± 0.05 Å) .

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